2,3-Dibutyl-1,3-butadiene

Description

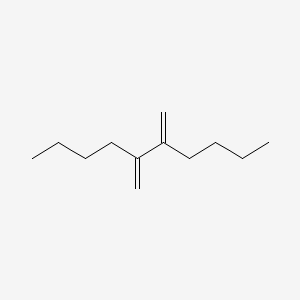

Structure

2D Structure

3D Structure

Properties

CAS No. |

5731-93-1 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

5,6-dimethylidenedecane |

InChI |

InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3 |

InChI Key |

KWLSHEKEMVDTBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(=C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibutyl 1,3 Butadiene and Analogues

Wittig Reaction and Related Olefination Strategies for Diene Construction

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org This reaction is particularly valuable for creating specific isomers of alkenes, as the geometry of the product can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

In the context of synthesizing 2,3-disubstituted-1,3-butadienes, a plausible Wittig-based approach would involve the reaction of a 1,2-dicarbonyl compound with an appropriate phosphorus ylide. For the specific synthesis of 2,3-dibutyl-1,3-butadiene, the starting material would be 5,6-decadione. The reaction would proceed by a double Wittig reaction using methylenetriphenylphosphorane.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Table 1: Hypothetical Wittig-based Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 5,6-Decadione | Methylenetriphenylphosphorane | This compound |

While the Wittig reaction is a powerful tool, a variation known as the Horner-Wadsworth-Emmons (HWE) reaction offers advantages such as the use of phosphonate (B1237965) esters, which are generally more reactive than the corresponding phosphonium (B103445) salts, and the easy removal of the phosphate (B84403) byproduct.

Dehydration Routes for Substituted Butadiene Synthesis

The dehydration of diols presents another viable pathway to conjugated dienes. numberanalytics.com This acid-catalyzed elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. For the synthesis of this compound, the corresponding precursor would be 2,3-dibutyl-1,3-butanediol.

The reaction is initiated by the protonation of a hydroxyl group, converting it into a good leaving group (water). Subsequent elimination, often facilitated by a second proton abstraction by a weak base, results in the formation of a double bond. In the case of a diol, this process can occur twice to yield a diene. The challenge in this approach lies in controlling the regioselectivity of the elimination to favor the conjugated diene over other possible isomers.

A specific type of dehydration, the pinacol (B44631) rearrangement, occurs with vicinal diols (1,2-diols) under acidic conditions and leads to ketones or aldehydes. pearson.com Therefore, careful selection of the diol substrate and reaction conditions is crucial to favor the desired diene product. For instance, the dehydration of 1,4-butanediol (B3395766) can yield 1,3-butadiene (B125203). kuleuven.be

Table 2: Dehydration of Diols to Dienes

| Substrate | Product(s) | Notes |

| 1,4-Butanediol | 1,3-Butadiene, Tetrahydrofuran (B95107) | Formation of cyclic ether is a competing reaction. kuleuven.be |

| 1,2-Hexanediol | 1,3-Hexadiene, 2,4-Hexadienes | Isomerization can occur. kuleuven.be |

| 2,3-Dibutyl-2,3-butanediol | This compound | A potential route, though may be prone to rearrangements. |

Advanced Synthetic Approaches to Highly Substituted 1,3-Dienes

Modern organic synthesis has seen the development of sophisticated methods for constructing highly substituted dienes with high levels of stereocontrol. mdpi.com These methods often employ transition metal catalysis to achieve transformations that are difficult or impossible with classical methods.

One such approach is the palladium-catalyzed cross-coupling of vinyl boronic acids with vinyl halides (Suzuki coupling). organic-chemistry.org This reaction is highly stereospecific, meaning the stereochemistry of the starting materials is retained in the product. To synthesize a 2,3-disubstituted diene, one could envision coupling a 1-bromo-1-alkene with a 1-alkenylboronic acid.

Another powerful technique is olefin metathesis, catalyzed by ruthenium complexes such as the Grubbs catalyst. organic-chemistry.org Ene-yne metathesis, for example, can be used to construct 1,3-dienes from an alkene and an alkyne. organic-chemistry.org Subsequent isomerization of the initially formed diene can lead to more highly substituted systems. organic-chemistry.org

The Heck-Matsuda reaction provides a method for the arylation of butadiene sulfones, which can then undergo thermal extrusion of sulfur dioxide to yield 2,3-diaryl-1,3-butadienes. nih.gov While this has been demonstrated for aryl substituents, the adaptation to alkyl substituents like butyl groups would require further investigation.

Catalytic Systems in Diene Synthesis

Catalytic systems are integral to many modern methods of diene synthesis, offering high efficiency and selectivity. nih.govnih.gov Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, for the formation of C-C bonds in dienes. organic-chemistry.orgnih.gov For instance, tetrakis(triphenylphosphine)palladium(0) is a common catalyst for the cross-coupling of 2-(1,3-butadienyl)magnesium chloride with aryl iodides. oup.com

Copper(I) iodide has been shown to be an effective catalyst for the coupling of Grignard reagents with allylic halides, a key step in a two-step synthesis of 2-substituted-1,3-butadienes. nih.gov This method involves the SN2' reaction of a Grignard reagent with 1,4-dibromo-2-butene, followed by dehydrohalogenation to yield the diene. nih.gov

Ruthenium-based catalysts, particularly Grubbs-type catalysts, have revolutionized olefin metathesis and provide a versatile entry to conjugated dienes. organic-chemistry.org Rhodium catalysts have been employed in the codimerization of alkenes and alkynes to produce 1,3-dienes. organic-chemistry.org

Furthermore, cobalt-catalyzed isomerization of conjugated dienes can be used to access more thermodynamically stable, highly substituted dienes with excellent stereoselectivity. organic-chemistry.org

Table 3: Catalysts in Diene Synthesis

| Catalyst System | Reaction Type | Example Application |

| Pd(PPh₃)₄ | Cross-coupling | Synthesis of 2-aryl-1,3-butadienes. oup.com |

| CuI | Cross-coupling | Synthesis of 2-alkyl-1,3-butadienes from Grignard reagents. nih.gov |

| Grubbs Catalyst (Ru-based) | Olefin Metathesis | Ene-yne metathesis to form 1,3-dienes. organic-chemistry.org |

| Rh(I)/H₈-BINAP | Codimerization | Synthesis of 1,3-dienes from alkenes and alkynes. organic-chemistry.org |

| Cobalt Complexes | Isomerization | Isomerization of dienes to more substituted forms. organic-chemistry.org |

Reaction Chemistry and Mechanistic Investigations of 2,3 Dibutyl 1,3 Butadiene

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org The reaction typically proceeds in a single, concerted step through a cyclic transition state. libretexts.orgaroonchande.com For dienes to participate in this reaction, they must be able to adopt an s-cis conformation. ucalgary.ca

Regioselectivity and Stereoselectivity Studies in Cycloadditions

Regioselectivity in Diels-Alder reactions determines the orientation of the adduct when asymmetrical dienes or dienophiles are used. While specific studies on the regioselectivity of 2,3-dibutyl-1,3-butadiene are not extensively documented in the provided results, general principles of Diels-Alder reactions can be applied. The bulky butyl groups at the C2 and C3 positions would sterically hinder certain approaches of the dienophile, influencing the regiochemical outcome.

Stereoselectivity refers to the specific stereoisomer formed during a reaction. In the context of Diels-Alder reactions, the stereochemistry of the reactants is retained in the product. For instance, a trans-dienophile will result in a product with trans substituents. ucalgary.ca Cycloaddition reactions are inherently diastereoselective, and the relative stereochemistry of the newly formed stereocenters can often be predicted based on the geometry of the starting materials. nih.gov Studies on similar systems, such as the reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride (B1165640), have been used to explore the stereochemical outcomes of Diels-Alder reactions. researchgate.net

Substituent Effects on Diels-Alder Reactivity Profiles

Substituents on both the diene and dienophile play a crucial role in the rate and feasibility of the Diels-Alder reaction. ijcrcps.com Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction, a scenario known as a normal electron-demand Diels-Alder reaction. ucalgary.caijcrcps.com The butyl groups in this compound are electron-donating, which should enhance its reactivity as a diene in such reactions.

Conversely, inverse electron-demand Diels-Alder reactions are promoted by electron-withdrawing groups on the diene and electron-donating groups on the dienophile. ijcrcps.com The effect of substituents can be rationalized using frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. ijcrcps.com Electron-donating groups raise the HOMO energy of the diene, leading to a smaller HOMO-LUMO energy gap and a more favorable reaction. ijcrcps.com

Table 1: Effect of Substituents on Diels-Alder Reaction Rates

| Diene Substituent | Dienophile Substituent | Reaction Rate |

| Electron-Donating | Electron-Withdrawing | Increased (Normal Demand) |

| Electron-Withdrawing | Electron-Donating | Increased (Inverse Demand) |

| Electron-Donating | Electron-Donating | Decreased |

| Electron-Withdrawing | Electron-Withdrawing | Decreased |

Mechanistic Pathways in Thermal and Catalyzed Cycloadditions

The Diels-Alder reaction is typically considered a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.orglibretexts.org However, the mechanism can sometimes be more complex, with discussions around whether reactions proceed via a concerted or stepwise mechanism. researchgate.net In a stepwise pathway, a diradical intermediate may be formed. nih.gov

Computational studies on the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile (B1666552) have shown that the concerted pathway is generally favored over the diradical pathway. nih.gov The use of Lewis acid catalysts can significantly influence the reaction by coordinating to the dienophile, making it more electrophilic and accelerating the reaction. ias.ac.in The hydroxylated surface of γ-Al2O3 has been shown to catalyze the dimerization of 1,3-butadiene (B125203), likely through a Diels-Alder mechanism where the surface hydroxyl groups activate one of the butadiene molecules. osu.edu

Dimerization and Oligomerization Processes

Under certain conditions, 1,3-butadienes can undergo dimerization and oligomerization, leading to the formation of larger molecules. These processes can be initiated thermally or through catalysis.

Acid-Catalyzed Dimerization Pathways

The acid-catalyzed dimerization of dienes can lead to a complex mixture of products. For example, the acid-catalyzed dimerization of 2,3-dimethylbutadiene using sulfuric acid in acetic acid resulted in at least thirteen different compounds, including open-chain, monocyclic, bicyclic, and tricyclic structures. royalholloway.ac.uk The reaction was found to be second order with respect to the diene. royalholloway.ac.uk This suggests that the dimerization of this compound under acidic conditions would likely also yield a variety of hydrocarbon products through various carbocationic intermediates.

Thermal and Catalyzed Oligomerization Mechanisms

Thermally initiated dimerization of 1,3-butadiene is an exothermic process that can lead to a runaway reaction at elevated temperatures. nih.gov The primary product of the thermal dimerization of 1,3-butadiene is 4-vinylcyclohexene, formed through a Diels-Alder reaction where one molecule of butadiene acts as the diene and the other as the dienophile. iomosaic.com Other minor products include 1,5-cyclooctadiene (B75094) and 1,2-divinylcyclobutane. iomosaic.com

Catalysts can also promote the oligomerization of butadienes. Ziegler-Natta catalysts, for instance, are used in the industrial production of polybutadiene (B167195). nih.gov The mechanism of catalyzed polymerization is complex and can be influenced by the nature of the catalyst and the reaction conditions.

Derivatization and Functionalization Strategies

While information on the direct derivatization of this compound is scarce, a study on the functionalization of silyl-substituted butadienes provides insight into the reactivity of a closely related structure. Specifically, the tandem intermolecular Diels-Alder and intramolecular allylation reactions of 1,4-bis(trimethylsilyl)-2,3-dibutyl-1,3-butadiene have been investigated.

In this research, the silylated dibutyl butadiene derivative was treated with maleic anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂). The reaction proceeds through a tandem process:

An initial intermolecular Diels-Alder cycloaddition between the diene and maleic anhydride.

A subsequent intramolecular allylation of a carbonyl group, mediated by the Lewis acid, involving the in-situ generated allylsilane moiety.

This sequence leads to the formation of structurally complex, exo,exo-disubstituted 7-norbornenone derivatives. The reaction of 1,4-bis(trimethylsilyl)-2,3-dibutyl-1,3-butadiene with maleic anhydride and AlCl₃ afforded the corresponding 7-norbornenone product in a 68% isolated yield. The structure of this polycyclic product was confirmed by single-crystal X-ray analysis.

Computational and Theoretical Analysis of 2,3 Dibutyl 1,3 Butadiene

Electronic Structure Characterization

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for a detailed characterization of the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chadsprep.com For a diene like 2,3-dibutyl-1,3-butadiene, the HOMO is of primary importance as it represents the orbital most likely to donate electrons in a chemical reaction, such as a Diels-Alder cycloaddition. chadsprep.com

The four p-orbitals of the conjugated diene system combine to form four pi molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄). masterorganicchemistry.com In the ground state, the four pi-electrons fill the two lowest energy bonding orbitals, ψ₁ and ψ₂. masterorganicchemistry.com Therefore, ψ₂ is the HOMO, and the next orbital, ψ₃*, is the LUMO. youtube.com The presence of electron-donating alkyl groups, such as the butyl substituents at the C2 and C3 positions, increases the energy of the HOMO compared to unsubstituted 1,3-butadiene (B125203). This elevated HOMO energy generally leads to enhanced reactivity in cycloaddition reactions. wikipedia.org

Computational studies on the simpler analogue, 2,3-dimethyl-1,3-butadiene (B165502), in a [4+2] cycloaddition reaction with methyl acrylate (B77674), support the role of FMOs in determining reactivity. The interaction occurs between the HOMO of the diene and the LUMO of the dienophile. researchgate.net A similar principle applies to this compound, where the butyl groups further influence these frontier orbital energies.

Table 1: Frontier Molecular Orbital Properties for Substituted Butadienes

| Compound | Orbital | Calculated Energy (eV) (Method) | Key Finding | Reference |

|---|---|---|---|---|

| S-trans-1,3-butadiene | HOMO | -6.23 (B3LYP/6-31G(d)) | Reference HOMO energy for the parent diene. | mdpi.com |

| S-trans-1,3-butadiene | LUMO | 0.61 (B3LYP/6-31G(d)) | Reference LUMO energy for the parent diene. | mdpi.com |

| (1E,3E)-1,4-dinitro-1,3-butadiene | HOMO | -8.31 (B3LYP/6-31G(d)) | Electron-withdrawing groups significantly lower the HOMO energy. | mdpi.com |

Note: Data for this compound is not explicitly available; the table illustrates the effects of substituents on the frontier orbitals of the butadiene system.

The flexibility of the butyl chains and rotation around the central C2-C3 single bond allow this compound to exist in several conformations. The two primary conformers for 1,3-dienes are the planar s-trans and the non-planar s-gauche (often considered together with the higher-energy planar s-cis). researchgate.netresearchgate.net

Computational studies on related molecules like 2,3-diaza-1,3-butadiene show that the s-trans conformer is the most stable, with a minor s-gauche conformer also present. researchgate.net The s-cis conformer is often calculated to be a transition state for the interconversion between the two equivalent s-gauche forms. researchgate.net For 1,3-butadiene itself, the s-trans conformer is more stable than the gauche form by approximately 2.7-3.5 kcal/mol. youtube.com The bulky butyl groups in this compound would introduce significant steric interactions, likely influencing the relative energies and geometries of these conformers. Non-covalent interactions, such as van der Waals forces between the hydrogen atoms of the butyl groups, would play a crucial role in determining the precise dihedral angle of the s-gauche conformer and the energy barrier to rotation. researchgate.net

Analysis using methods like Non-Covalent Interaction (NCI) plots can reveal these weak intramolecular interactions. For instance, in (1E,3E)-1,4-dinitro-1,3-butadiene, NCI analysis shows significant intramolecular interactions introduced by the substituents, a phenomenon that would also be expected with bulky butyl groups. mdpi.com

Both Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for studying dienes. DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy for investigating reaction energetics and mechanisms. nih.gov For example, DFT calculations have been used to study the cycloaddition reactions of various 1,3-butadienes, determining whether the mechanisms are concerted or stepwise. nih.govuchile.cl

Ab initio methods, while more computationally demanding, can provide highly accurate "gold standard" results. Methods like Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) are used for precise energy calculations. For instance, high-level ab initio calculations have been performed to study the reaction of 2,3-dimethyl-1,3-butadiene with hydroxyl radicals. For systems with complex electronic structures or for studying excited states, multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are essential. These methods would be invaluable for accurately modeling the reaction pathways and conformational energetics of this compound.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

A key application of computational chemistry is the location of transition state (TS) structures and the calculation of the associated activation energy barriers (ΔG‡ or Eₐ). This information is critical for predicting reaction rates and understanding mechanistic pathways. For reactions involving this compound, such as the Diels-Alder reaction, computational methods can distinguish between concerted and stepwise pathways by locating the corresponding transition states.

In a study of the reaction between 2,3-dimethyl-1,3-butadiene and acrylonitrile (B1666552), DFT calculations (B3LYP/6-31G(d)) found that the concerted Diels-Alder pathway was favored over a stepwise diradical pathway by 2.5 kcal/mol. nih.gov Another study on the cycloaddition of 2,3-dimethyl-1,3-butadiene with methyl acrylate using the semiempirical RM1 method identified two possible two-step pathways, with the lower energy path having a calculated activation energy of 16.2 kcal/mol, which closely matched experimental values. researchgate.net These studies highlight how computation can quantify the energetic landscape of a reaction.

Table 2: Calculated Activation Energies for Reactions of an Analogous Diene

| Reactants | Pathway | Method | Calculated Activation Energy (Eₐ, kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene + Acrylonitrile | Concerted | B3LYP/6-31G(d) | Favored by 2.5 kcal/mol | Concerted pathway is energetically preferred over the diradical stepwise route. | nih.gov |

| 2,3-Dimethyl-1,3-butadiene + Methyl Acrylate | Stepwise (Path 1) | UHF (RM1) | 16.2 | A two-step mechanism is proposed, with the calculated barrier agreeing with experimental data. | researchgate.net |

| 2,3-Dimethyl-1,3-butadiene + Methyl Acrylate | Stepwise (Path 2) | UHF (RM1) | 18.2 | A higher energy alternative stepwise path was also identified. | researchgate.net |

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between two reacting fragments into physically meaningful components. This provides deeper insight into the nature of the chemical bond and the forces driving a reaction. The total interaction energy (ΔE_int) is typically broken down into terms such as:

Electrostatic Interaction (ΔE_elec): The classical Coulombic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing energy that arises from the interaction of filled orbitals on the two fragments (also known as exchange repulsion).

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other, which corresponds to covalent bond formation.

Dispersion Energy (ΔE_disp): The energy associated with long-range electron correlation (van der Waals forces).

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity. researchgate.net These models are built on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, its physicochemical properties. nih.gov By quantifying these properties through molecular descriptors, QSAR can predict the reactivity of new or untested compounds. researchgate.net

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining its molecular descriptors and comparing them to those of similar compounds. The reactivity of conjugated dienes is known to be influenced by factors such as the position and nature of substituents on the diene backbone. mdpi.com

For this compound, the butyl groups at the 2 and 3 positions significantly influence its electronic and steric properties. These alkyl groups are electron-donating, which can increase the electron density of the π-system, thereby affecting its susceptibility to electrophilic attack. researchgate.net The steric bulk of the butyl groups can also play a crucial role in dictating the stereochemistry of its reactions, such as the Diels-Alder cycloaddition. chemicalbook.com

To construct a hypothetical QSAR model for the reactivity of this compound, a dataset of related 2,3-disubstituted-1,3-butadienes would be necessary. The reactivity of these compounds in a specific reaction, for instance, cycloaddition or polymerization, would be experimentally measured. chemicalbook.comnih.gov Subsequently, a variety of molecular descriptors for each compound would be calculated using computational chemistry software.

The foundation of any QSAR model lies in the data correlating structure to reactivity. Below are tables containing computed molecular descriptors for this compound, which would be essential for developing such a model. Additionally, a comparative table with related dienes illustrates how structural changes are reflected in these descriptors.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C12H22 | PubChem nih.gov |

| Molecular Weight | 166.30 g/mol | PubChem nih.gov |

| XLogP3 | 6.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 124 | PubChem nih.gov |

Table 2: Comparison of Molecular Descriptors for Substituted 1,3-Butadienes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2,3-Dimethyl-1,3-butadiene | C6H10 | 82.14 | 3.1 |

| 2,3-Diethyl-1,3-butadiene | C8H14 | 110.20 | - |

| This compound | C12H22 | 166.30 | 6.1 |

Data for 2,3-Dimethyl-1,3-butadiene sourced from PubChem. nih.gov Data for 2,3-Diethyl-1,3-butadiene sourced from PubChem. nih.gov Data for this compound sourced from PubChem. nih.gov

These descriptors quantify various aspects of the molecule's structure. For instance, XLogP3 is a measure of hydrophobicity, which can influence reactivity in different solvent environments. The topological polar surface area is zero, as expected for a hydrocarbon. The increasing molecular weight and XLogP3 from dimethyl to dibutyl substitution reflect the increasing size and nonpolar character of the alkyl groups.

In a typical QSAR study, these descriptors would be used as independent variables in a statistical analysis, such as multiple linear regression, to build a model that predicts a dependent variable representing reactivity (e.g., reaction rate constant). The quality of the model is then assessed by its statistical significance and predictive power on a test set of compounds. nih.gov For instance, a study on the gas-phase reaction of acyclic dienes with hydroxyl radicals developed a structure-activity relationship (SAR) that considered the number and type of alkyl groups as factors influencing reactivity. acs.org Such an approach could be extended to a more quantitative QSAR model for this compound and its analogues.

Advanced Analytical Methodologies in 2,3 Dibutyl 1,3 Butadiene Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopy is indispensable for the unambiguous determination of the molecular structure of 2,3-Dibutyl-1,3-butadiene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the hydrocarbon framework and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for confirming the synthesis of this compound. The chemical shifts, multiplicities, and integration of the signals in a ¹H NMR spectrum correspond directly to the different types of protons in the molecule. Research has reported specific ¹H NMR data for this compound, confirming its successful synthesis and structural integrity. rsc.org The spectrum reveals characteristic signals for the terminal vinyl protons (=CH₂) and the protons of the two butyl groups, including the allylic methylene (B1212753) protons adjacent to the diene system. rsc.org

The table below summarizes the reported ¹H NMR spectral data for this compound.

Infrared (IR) Spectroscopy

While specific IR spectra for this compound are not detailed in the available literature, the expected characteristic absorption bands can be inferred from its structure and data for similar 2-alkyl-1,3-butadienes. nih.gov Key absorptions would include C-H stretching vibrations for the sp²-hybridized carbons of the vinyl groups (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the butyl chains (typically below 3000 cm⁻¹). Furthermore, characteristic C=C stretching vibrations for the conjugated diene system would be expected in the 1580-1650 cm⁻¹ region.

Chromatographic Separation and Analysis Methodologies

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for its quantitative analysis in various mixtures.

Column Chromatography

For purification on a laboratory scale, automated flash chromatography is an effective method. rsc.org In a typical procedure, the crude product mixture is passed through a silica (B1680970) gel column. rsc.org A non-polar solvent system, such as a mixture of dichloromethane (B109758) and petroleum ether, can be used to elute the compound, effectively separating it from polar impurities and reaction byproducts. rsc.org

Gas Chromatography (GC)

Gas chromatography is a powerful analytical tool for assessing the purity of this compound and for monitoring its consumption during subsequent chemical reactions, such as hydrogenation. google.com In this technique, a volatile sample is passed through a capillary column, and the components are separated based on their boiling points and interactions with the column's stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier. The disappearance of the GC signal corresponding to this compound can be used to confirm the completion of a reaction. google.com

The table below outlines the application of different chromatographic methods in the context of this compound research.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns.

In research involving the synthesis of this compound, time-of-flight (TOF) mass spectrometers and atmospheric pressure chemical ionization (APCI) mass spectrometers have been employed for the analysis of related products. rsc.org When coupled with gas chromatography (GC-MS), this method allows for the separation of components in a mixture followed by the immediate mass analysis of each component.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, would provide further structural proof. Common fragmentation pathways would likely involve the loss of butyl radicals (•C₄H₉) or smaller alkyl fragments, leading to the formation of stable carbocations. This information is invaluable for confirming the identity of the compound in complex reaction mixtures and for studying reaction mechanisms.

The table below contains key mass spectrometry data for this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Diene Transformations

The transformation of 1,3-dienes is a cornerstone of synthetic chemistry, and the development of novel catalysts is crucial for unlocking new reaction pathways and improving efficiency. For substituted dienes like 2,3-dibutyl-1,3-butadiene, whose reactivity is influenced by the sterically demanding butyl groups, tailored catalytic systems are essential.

Current research emphasizes transition metal catalysis, with palladium, nickel, and copper complexes at the forefront. nih.gov Palladium-catalyzed reactions, such as telomerization, allow for the dimerization of dienes with the simultaneous addition of nucleophiles to create valuable chemicals. rsc.org Similarly, palladium-catalyzed cross-coupling reactions of allenes and organoboron compounds represent a modern method for constructing substituted 1,3-dienes. nih.gov Recent advances have focused on developing environmentally responsible methodologies, for instance, by performing these cross-couplings in aqueous micellar conditions at room temperature. nih.govnih.gov

Nickel-catalyzed hydroalkylation is another promising area, enabling the coupling of 1,3-dienes with simple ketones and other carbon nucleophiles in an atom-economical fashion. nih.gov These methods are vital for creating complex carbon skeletons. For challenging substrates like 2-substituted 1,3-dienes, copper-catalyzed hydroboration using chiral ligands has been developed to achieve high regioselectivity, providing access to enantioenriched homoallylic alcohols. nih.gov

Future work on this compound will likely involve adapting these catalytic systems to manage the significant steric hindrance from the two butyl groups. This may require the design of catalysts with specific ligand architectures to control regio- and stereoselectivity in reactions such as cycloadditions, polymerizations, and functionalizations.

| Catalyst System | Transformation Type | General Substrate | Research Focus |

| Palladium (Pd) Complexes | Cross-Coupling, Telomerization, Carboamidation | Allenes, 1,3-Dienes | Development of water-soluble catalysts, mild reaction conditions, enantioselective processes. rsc.orgnih.govnih.govacs.org |

| Nickel (Ni) Complexes | Hydroalkylation, Vinylation | 1,3-Dienes, Ketones | Coupling with unstabilized carbon nucleophiles, improving regioselectivity. nih.gov |

| Copper (Cu) Complexes | Hydroboration | 2-Substituted 1,3-Dienes | Highly chemo-, regio-, and enantioselective functionalization. nih.gov |

Exploration of Sustainable and Bio-Derived Synthetic Pathways

The chemical industry's shift towards sustainability has spurred intensive research into bio-based production routes for platform chemicals, including butadienes. mdpi.com While the direct biosynthesis of this compound has not been reported, the strategies being developed for other dienes offer a roadmap for future possibilities.

A primary focus is the conversion of bio-derived alcohols. Processes are being explored to produce 1,3-butadiene (B125203) from bioethanol and various butanediols (BDOs), such as 2,3-butanediol (B46004), which can be produced via microbial fermentation. mdpi.comifpenergiesnouvelles.comresearchgate.net The dehydration of 2,3-BDO over specialized catalysts, like silica-supported cesium dihydrogen phosphate (B84403), has shown high selectivity towards 1,3-butadiene. researchgate.netnrel.gov Another route involves the dehydra-decyclization of tetrahydrofuran (B95107) (THF), which can also be derived from biomass. researchgate.net

The synthesis of a substituted diene like this compound from biomass would likely be a multi-step process. This could involve the biological production of a C8 precursor alcohol or ketone, followed by a series of chemo-catalytic dehydration and rearrangement reactions. The Ostromislensky process, which converts ethanol (B145695) to 1,3-butadiene via acetaldehyde, illustrates the complexity of these integrated bio-catalytic and chemo-catalytic pathways. ifpenergiesnouvelles.com Establishing a direct fermentation route from glucose to a target molecule remains a significant but sought-after goal in metabolic engineering. nih.gov

| Bio-Derived Feedstock | Key Conversion Process | Target/Intermediate Compound | Catalyst/Method |

| Ethanol | Catalytic Conversion | 1,3-Butadiene | Ostromislensky & Lebedev processes, often using multifunctional catalysts (e.g., Cu/SiO2, Tantalum Oxide). mdpi.comifpenergiesnouvelles.com |

| 2,3-Butanediol (2,3-BDO) | Catalytic Dehydration | 1,3-Butadiene | Silica-supported cesium dihydrogen phosphate (CsH2PO4/SiO2), Scandium Oxide. researchgate.netgoogle.com |

| Tetrahydrofuran (THF) | Dehydra-decyclization | 1,3-Butadiene | Brønsted acid catalysts, Metal oxides (e.g., ZrO2). researchgate.net |

| Glucose | Direct Fermentation | cis,cis-Muconic Acid (precursor to 1,3-butadiene) | Engineered E. coli with tailored enzymes. nih.gov |

Integration of Computational and Experimental Approaches in Diene Chemistry

The synergy between computational modeling and experimental work has become indispensable for advancing chemical synthesis and understanding reaction mechanisms. nrel.gov For a molecule like this compound, this integrated approach is crucial for predicting its behavior and designing effective synthetic strategies.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to explore reaction pathways, calculate transition state energies, and predict product distributions. researchgate.net For example, computational studies on the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride (B1165640) have elucidated whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net Such insights are vital for controlling reaction outcomes. Frontier Molecular Orbital (FMO) theory is another tool used to rationalize how substituents on the diene and dienophile affect reaction rates. ijcrcps.comjove.com

In catalysis, combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations help model complex catalyst-substrate interactions. nrel.govosti.govchemrxiv.org Studies on the dehydration of 2,3-butanediol have used QM/MM to understand how different metal centers in a phosphate catalyst influence its basicity and, consequently, its selectivity for 1,3-butadiene. nrel.govresearchgate.net

This computational groundwork allows experimental chemists to select the most promising reaction conditions, catalysts, and substrates, thereby reducing the amount of trial-and-error in the laboratory. For this compound, computational modeling could predict its conformational preferences (s-cis vs. s-trans), its reactivity in cycloaddition reactions, and the electronic effects of the butyl groups, guiding future experimental investigations.

Potential for Functional Material Precursors (Academic Scope)

Substituted butadienes are valuable monomers for synthesizing polymers with tailored properties. The nature of the substituent group can significantly influence the thermal, mechanical, and surface properties of the resulting polymer. mdpi.com While simple polydienes can have inadequate mechanical properties for demanding applications, incorporating functionalized or sterically bulky dienes can lead to materials with enhanced performance. mdpi.com

The introduction of rigid groups, such as phenyl or adamantyl, into the butadiene backbone has been shown to increase the thermal stability and glass transition temperature (Tg) of the resulting polymers. mdpi.com Similarly, polar groups containing oxygen, nitrogen, or silicon can improve adhesion and compatibility with inorganic fillers like silica (B1680970), which is crucial in applications like performance tires. mdpi.commdpi.com

Given its structure, this compound is a promising, albeit academically explored, precursor for functional materials. Anionic polymerization of 2,3-disubstituted butadienes can lead to well-defined polymer architectures. researchgate.net The two butyl groups in this compound would introduce significant steric bulk and hydrophobicity into the polymer chain. This could lead to polymers with unique properties, such as:

Modified Thermal Properties: The bulky side chains could restrict chain mobility, potentially leading to a higher glass transition temperature compared to unsubstituted polybutadiene (B167195).

Altered Solubility: The hydrophobic butyl groups would render the polymer soluble in nonpolar organic solvents.

Unique Microstructure: The steric hindrance of the butyl groups would likely favor 1,4-addition during polymerization, leading to a more regular polymer backbone, which can be a precursor to head-to-head substituted polyacetylenes after dehydrogenation. researchgate.net

These characteristics make this compound an intriguing monomer for academic research into new polymers for specialty coatings, membranes, or as additives to modify the properties of other polymer systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dibutyl-1,3-butadiene in laboratory settings?

- Methodological Answer : The synthesis of substituted 1,3-butadiene derivatives typically involves catalytic dimerization or alkylation of precursor alkenes. For example, rare earth catalysts (e.g., lanthanide complexes) have been used to polymerize 2-aryl-1,3-butadienes with high regioselectivity . Adapting this approach, researchers could employ nickel- or palladium-based catalysts to introduce butyl groups via cross-coupling reactions. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or toluene), and stoichiometric ratios of alkylating agents. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the diastereomerically pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation and purity assessment . Infrared (IR) spectroscopy identifies characteristic C=C stretching vibrations (~1600 cm⁻¹) and alkyl C-H bonds. For advanced structural elucidation, X-ray crystallography can resolve steric effects of the bulky butyl groups, though this requires high-purity crystalline samples .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its high flammability (similar to 2,3-dimethyl-1,3-butadiene), strict inert-atmosphere handling (N₂/Ar) and explosion-proof equipment are mandatory . Storage should involve stabilizers like butylated hydroxytoluene (BHT) to prevent polymerization. Risk assessments must align with EPA guidelines for butadiene derivatives, including fume hood use, grounding containers, and emergency ventilation systems .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to assess diene reactivity. For example, steric effects from butyl groups may reduce reaction rates compared to less-substituted dienes. Transition state analysis using QM/MM methods helps identify regioselectivity trends, such as preference for endo vs. exo adducts . Validation via experimental kinetics (e.g., monitoring reaction progress with UV-Vis or HPLC) is recommended to reconcile computational predictions .

Q. What challenges arise in achieving high regioselectivity during polymerization of this compound?

- Methodological Answer : Steric hindrance from butyl groups complicates catalyst accessibility, often leading to mixed 1,2- vs. 1,4-addition pathways. Rare earth catalysts (e.g., Nd-based systems) improve 3,4-selectivity by stabilizing specific transition states, as demonstrated for aryl-substituted analogs . Researchers should optimize ligand design (e.g., bulky phosphines) and reaction conditions (low temperature, controlled monomer feed rates) to favor desired regioisomers. Kinetic studies via in situ FTIR or Raman spectroscopy can monitor monomer consumption and chain propagation .

Q. How should researchers resolve discrepancies in reported rate constants for ozonolysis of this compound?

- Methodological Answer : Contradictions in rate constants often stem from variations in experimental setups (e.g., ozone concentration, solvent polarity). Standardize measurements using absolute rate methods, such as relative rate techniques with 2,3-dimethyl-1,3-butadiene as a reference (k = 6.9×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K) . Validate data via collaborative interlaboratory studies and meta-analyses of Arrhenius parameters. Computational kinetic modeling (e.g., Master Equation simulations) can further reconcile experimental disparities by accounting for pressure and temperature effects .

Q. What strategies enhance the functionalization of 3,4-poly(this compound) for material science applications?

- Methodological Answer : Post-polymerization modifications, such as hydroboration-oxidation, introduce hydroxyl or epoxy groups without disrupting the polymer backbone . For photophysical applications, conjugate the polymer with electron-deficient dienophiles (e.g., tetracyanoethylene) via Diels-Alder reactions under microwave irradiation. Characterize thermal stability using Differential Scanning Calorimetry (DSC) and mechanical properties via Dynamic Mechanical Analysis (DMA) .

Data Contradiction Analysis

Q. How do steric effects influence contradictory reports on the catalytic efficiency of this compound in cycloadditions?

- Methodological Answer : Discrepancies in catalytic efficiency often arise from differences in substrate steric bulk and solvent polarity. For instance, polar solvents (e.g., DMF) may stabilize transition states in Diels-Alder reactions, offsetting steric hindrance from butyl groups. Systematic studies using Hammett plots or steric parameter (e.g., Tolman cone angle) correlations can quantify these effects . Comparative studies with less-hindered dienes (e.g., isoprene) under identical conditions are recommended to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.